

2-Bromo-6-(pyrrolidin-1-yl)pyridine CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

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Technical Guide: 2-Bromo-6-(pyrrolidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-(pyrrolidin-1-yl)pyridine**, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details the compound's chemical properties, provides a detailed experimental protocol for its synthesis, and summarizes its applications as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and pharmaceutical research.

Core Compound Properties

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative. The structure incorporates a pyridine ring, which is a common scaffold in many biologically active compounds, a bromine atom that serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a pyrrolidin moiety, a saturated five-membered nitrogen heterocycle frequently found in pharmaceuticals.^[1] This combination of

functional groups makes it a valuable intermediate for creating diverse chemical libraries for high-throughput screening.

Molecular Structure:

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Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	230618-41-4	[2] [3]
Molecular Formula	C ₉ H ₁₁ BrN ₂	[2] [3]
Molecular Weight	227.10 g/mol	[3]
SMILES	C1CCN(C1)C2=NC(=CC=C2)Br	[3]
InChI Key	HZOWJDJNPISFJC-UHFFFAOYSA-N	N/A

Table 2: Physicochemical Properties

Property	Value	Reference
Melting Point	86 °C	[2]
Boiling Point	335.5 °C at 760 mmHg	[2]
Density	1.48 g/cm ³	[2]
Flash Point	156.7 °C	[2]
LogP	2.4443	[3]
Topological Polar Surface Area (TPSA)	16.13 Å ²	[3]
Storage Temperature	2-8°C, Protect from light	[2][3]

Synthesis

The synthesis of **2-Bromo-6-(pyrrolidin-1-yl)pyridine** is typically achieved via a nucleophilic aromatic substitution reaction. The key starting materials are 2,6-dibromopyridine and pyrrolidine. In this reaction, one of the bromine atoms on the pyridine ring is displaced by the secondary amine of the pyrrolidine. The reaction is often performed under elevated temperature and pressure to facilitate the substitution.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of structurally similar 2-bromo-6-alkylaminopyridines.

Materials:

- 2,6-Dibromopyridine
- Pyrrolidine
- A suitable solvent (e.g., ethanol, or neat)
- Pressure tube or sealed vessel rated for high temperatures and pressures

- Sodium hydroxide (for workup)
- Dichloromethane or Ethyl Acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Silica gel for column chromatography

Procedure:

- In a thick-walled pressure tube equipped with a magnetic stir bar, combine 2,6-dibromopyridine (1.0 eq).
- Add an excess of pyrrolidine (e.g., 2-5 eq). Using pyrrolidine as the limiting reagent is also possible if it is more valuable, but an excess of the amine is common to drive the reaction. The reaction can be run neat or with a solvent like ethanol.
- Seal the pressure tube securely.
- Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring for 12-24 hours. Caution: This reaction generates high pressure and must be conducted in an appropriate, properly sealed pressure vessel behind a blast shield.
- Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking aliquots from a cooled reaction mixture.
- Upon completion, cool the reaction vessel to room temperature.
- If a solvent was used, concentrate the mixture under reduced pressure. If run neat, proceed to the next step.
- Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any unreacted starting material and protonated amine, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **2-Bromo-6-(pyrrolidin-1-yl)pyridine**.

Spectroscopic Data

While direct experimental spectroscopic data for **2-Bromo-6-(pyrrolidin-1-yl)pyridine** is not readily available in the cited literature, data from closely related analogues can provide an excellent estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the ^1H and ^{13}C NMR data for 2-Bromo-6-ethylaminopyridine, a close structural analogue. The chemical shifts for the pyridine ring protons and carbons are expected to be very similar for **2-Bromo-6-(pyrrolidin-1-yl)pyridine**.

Table 3: NMR Data for Analogue 2-Bromo-6-ethylaminopyridine in CDCl_3

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
1.22	triplet	-CH ₃		
3.23	quartet	-CH ₂ -		
4.61	singlet (broad)	N-H		
6.27	doublet	Pyridine H-5		
6.71	doublet	Pyridine H-3		
7.25	triplet	Pyridine H-4		
¹³ C NMR	Chemical Shift (ppm)			Assignment
14.67	-CH ₃			
37.05	-CH ₂ -			
104.17		Pyridine C-3		
115.60		Pyridine C-5		
127.14		Pyridine C-2 (C-Br)		
139.67		Pyridine C-4		
158.94		Pyridine C-6 (C-N)		

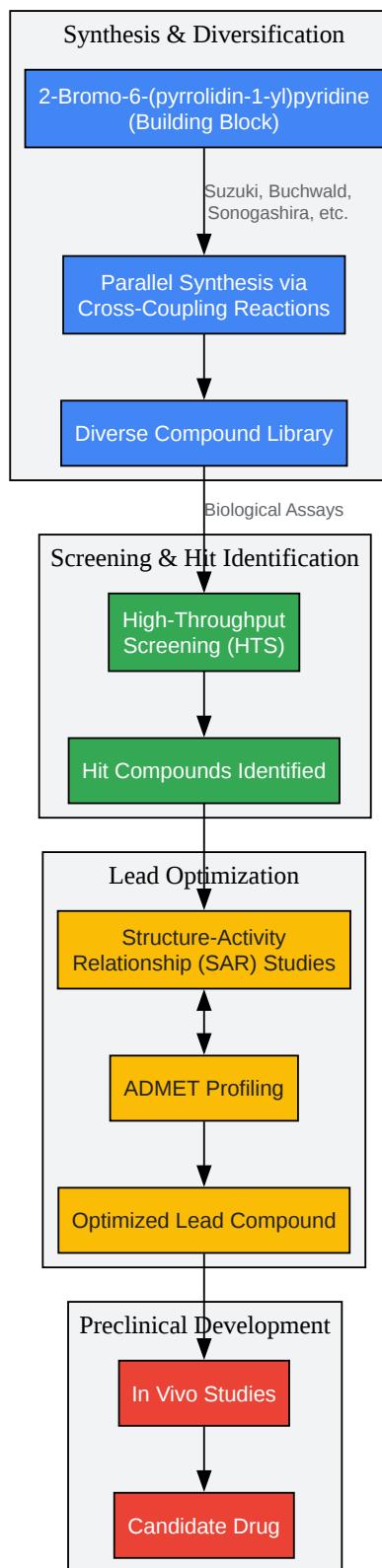
For the pyrrolidine moiety in the target compound, typical chemical shifts are approximately 1.9 ppm for the β -protons (-CH₂-CH₂-N) and 3.5 ppm for the α -protons (-CH₂-N).

Applications in Drug Discovery

2-Bromo-6-(pyrrolidin-1-yl)pyridine is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery programs. Its bifunctional nature allows for selective and sequential reactions.

- **Cross-Coupling Reactions:** The bromo group at the 2-position is an excellent handle for introducing a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl groups) via metal-catalyzed cross-coupling reactions. This allows for rapid diversification of the core structure.
- **Scaffold for Library Synthesis:** The compound serves as a valuable starting point for the creation of compound libraries. These libraries can be screened against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new hit compounds.

The logical workflow for employing a building block like **2-Bromo-6-(pyrrolidin-1-yl)pyridine** in a drug discovery context is outlined in the diagram below.

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Caption: Drug discovery workflow utilizing a versatile building block.

This workflow illustrates how a foundational molecule like **2-Bromo-6-(pyrrolidin-1-yl)pyridine** is used to generate a library of diverse compounds, which are then screened to identify hits. These hits undergo rigorous optimization of their biological activity and pharmaceutical properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to produce a lead compound, which may eventually advance to a preclinical candidate.

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